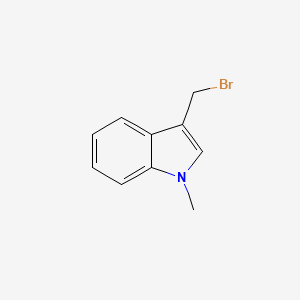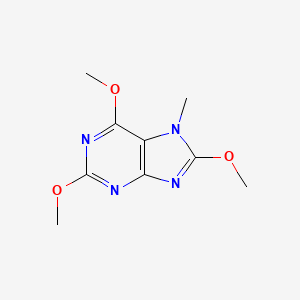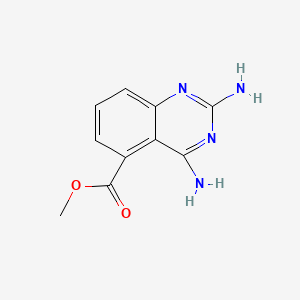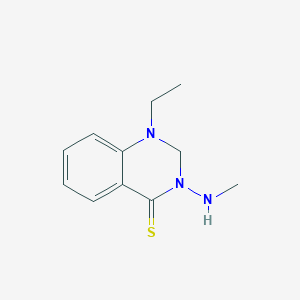![molecular formula C14H9NS B11884729 2H-Cyclopenta[5,6]naphtho[2,1-D]thiazole CAS No. 42256-87-1](/img/structure/B11884729.png)
2H-Cyclopenta[5,6]naphtho[2,1-D]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Cyclopenta[5,6]naphtho[2,1-D]thiazole is a heterocyclic compound that features a fused ring system containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 2H-Cyclopenta[5,6]naphtho[2,1-D]thiazole involves the reaction between 3-(2-naphthyl)-1-substituted acylthiourea and manganese (III) acetate under ambient air. This reaction is advantageous due to its simplicity, high atom economy, and the use of environmentally friendly and inexpensive reagents .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and efficient synthetic routes are likely to be employed to scale up the production of this compound for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2H-Cyclopenta[5,6]naphtho[2,1-D]thiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese (III) acetate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2H-Cyclopenta[5,6]naphtho[2,1-D]thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the development of organic electronic materials and other advanced materials
Mechanism of Action
The mechanism by which 2H-Cyclopenta[5,6]naphtho[2,1-D]thiazole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,1-d]thiazole: Shares a similar fused ring system but differs in the specific arrangement of atoms.
Naphtho[2,3-d]thiazole: Another related compound with a different ring fusion pattern.
Thiazole Derivatives: A broad class of compounds containing the thiazole ring, each with unique properties and applications
Uniqueness
2H-Cyclopenta[5,6]naphtho[2,1-D]thiazole stands out due to its specific ring fusion and the presence of both sulfur and nitrogen atoms, which confer unique electronic and structural properties. These characteristics make it particularly valuable in the fields of organic electronics and medicinal chemistry .
Properties
CAS No. |
42256-87-1 |
|---|---|
Molecular Formula |
C14H9NS |
Molecular Weight |
223.29 g/mol |
IUPAC Name |
2H-indeno[4,5-g][1,3]benzothiazole |
InChI |
InChI=1S/C14H9NS/c1-2-9-4-5-12-11(10(9)3-1)6-7-13-14(12)16-8-15-13/h1-7H,8H2 |
InChI Key |
GQLCQOBJZPXUMM-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C=CC3=C4C=CC=C4C=CC3=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


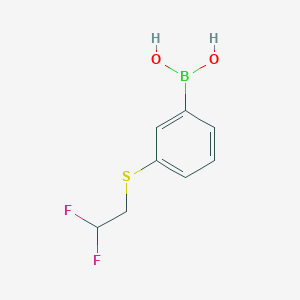
![8-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11884660.png)
